molecular formula C13H11NO2 B6617370 Phenyl N-phenylcarbamate CAS No. 4930-03-4

Phenyl N-phenylcarbamate

Cat. No.: B6617370
CAS No.: 4930-03-4
M. Wt: 213.23 g/mol
InChI Key: XVNKRRXASPPECQ-UHFFFAOYSA-N
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Description

Significance of N-Phenylcarbamate Core Structures in Organic Synthesis and Materials Science

The N-phenylcarbamate core structure is a versatile scaffold in modern organic synthesis. These compounds serve as crucial intermediates and building blocks for more complex molecules. The phenoxycarbonyl (Phoc) group, for instance, has been studied as a protecting group for amines in peptide synthesis, though it has been largely superseded by others like Boc and Fmoc for certain applications. nih.govacs.org Phenylcarbamates are noted for their stability, which allows for their isolation, purification via flash chromatography, and large-scale preparation as synthons. nih.gov This stability contrasts with their chemoselective reactivity; for example, phenylcarbamates of primary amines are reactive in forming ureas, a transformation valuable in the synthesis of biologically active compounds and peptidomimetics. nih.govacs.org

In materials science, N-phenylcarbamates are pivotal precursors for the production of polyurethanes. Specifically, methyl N-phenyl carbamate (B1207046) (MPC) is a key intermediate in the green, phosgene-free synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a primary component in the manufacturing of polyurethane foams, elastomers, and coatings. rsc.orgresearchgate.net The investigation into efficient MPC synthesis routes is driven by the need for more environmentally benign industrial processes. rsc.org Furthermore, the carbamate linkage itself is a subject of study for understanding and improving the chemical recycling of polyurethane waste. researchgate.net

Evolution of Research Methodologies for Carbamate Derivatives

The methodologies for synthesizing carbamate derivatives have evolved significantly over time, driven by the pursuit of efficiency, safety, and milder reaction conditions.

Traditional Methods: Historically, the synthesis of carbamates relied on methods that often involved hazardous reagents. These include:

Hofmann Rearrangement: The conversion of primary carboxamides into carbamates. nih.govacs.org

Curtius Rearrangement: The thermal decomposition of acyl azides to an isocyanate intermediate, which is then trapped by an alcohol. nih.gov

Use of Phosgene (B1210022) and Isocyanates: The reaction of highly toxic phosgene or isocyanates with alcohols and amines was a common, albeit dangerous, route. nih.govacs.org

These classical methods suffered from drawbacks such as the use of toxic materials, harsh reaction conditions, and the generation of stoichiometric waste, which complicated purification. nih.govacs.org

Modern Catalytic and Greener Approaches: Contemporary research has focused on developing safer and more sustainable synthetic routes. A major advancement has been the advent of catalytic systems.

Catalytic Carbonylation and Aminolysis: Palladium-catalyzed cross-coupling reactions have emerged as a powerful method for forming the critical aryl C-N bonds in N-phenylcarbamate derivatives under mild conditions. benthamdirect.com For instance, the Xphos Pd G2 catalyst has been used for the intermolecular amidation of aryl chlorides to produce methyl N-phenylcarbamates. benthamdirect.com Other catalytic systems, such as those using PbO or Zn/Al/Ce mixed oxides, have been optimized for the synthesis of methyl N-phenyl carbamate from precursors like phenyl urea (B33335) and methanol (B129727) or via dimethyl carbonate (DMC) aminolysis. rsc.orgjlu.edu.cn

One-Pot Syntheses: To improve efficiency and avoid isolating unstable intermediates, one-pot procedures have been developed. A notable example is the synthesis of methyl N-phenyl carbamate directly from aniline (B41778), urea, and methanol. acs.org

CO2 as a C1 Source: In a significant move towards green chemistry, methods utilizing carbon dioxide as a direct and non-toxic C1 building block have been established. acs.org Continuous-flow methodologies that react amines, alkyl halides, and CO2 have been shown to produce carbamates rapidly and safely. acs.org

This evolution reflects a broader trend in chemical synthesis towards processes that are not only efficient but also environmentally responsible.

Scope and Objectives of Current Phenyl N-phenylcarbamate Research

Current research on this compound and its derivatives is multifaceted, targeting fundamental understanding and practical applications.

A primary objective is the development of highly efficient and green synthesis protocols. This includes optimizing catalyst systems for reactions like DMC aminolysis, where researchers achieved an aniline conversion of 95.8% and an MPC yield of 78.2% using Zn/Al/Ce mixed oxides. rsc.org Thermodynamic and kinetic analysis of reaction pathways, such as the one-pot synthesis from aniline, urea, and methanol, aims to elucidate the underlying mechanisms to further enhance yield and selectivity. acs.org

Another significant area of research is the structural elucidation of these compounds. X-ray crystallography studies on this compound (C₁₃H₁₁NO₂) have provided detailed insights into its molecular geometry and intermolecular interactions. scienceopen.comiucr.orgresearchgate.net Such studies are fundamental to understanding the physical properties and solid-state behavior of these materials.

Finally, Phenyl N-phenylcarbamates are being explored as versatile chemical tools. Research into their chemoselective reactivity demonstrates their potential in targeted synthesis. For example, the selective reaction of phenylcarbamates derived from primary amines allows for the controlled formation of dissymmetric ureas under mild conditions. nih.gov While some of these compounds are synthesized for the purpose of investigating potential biological activities, the core chemical research focuses on the synthetic transformations and structural properties themselves. iucr.org

Data Tables

Table 1: Crystallographic Data for this compound (C₁₃H₁₁NO₂) scienceopen.comresearchgate.net

This table summarizes the crystal structure data obtained from single-crystal X-ray diffraction studies.

ParameterValue
Chemical Formula C₁₃H₁₁NO₂
Molecular Weight 213.23
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.4734 (9)
b (Å) 19.5825 (17)
c (Å) 5.8509 (5)
Volume (ų) 1085.42 (17)
Z (molecules/cell) 4
Dihedral Angle (Aromatic Rings) 42.52 (12)°
H-Bonding Intermolecular N—H···O hydrogen bonds form infinite 1D chains

Table 2: Comparison of Catalytic Systems for Methyl N-phenyl carbamate (MPC) Synthesis

This table presents findings from different studies on the synthesis of MPC, a key industrial intermediate.

CatalystReactantsTemperature (°C)Aniline/Phenyl Urea Conversion (%)MPC Yield (%)Reference
PbO Phenyl urea, Methanol14095.280.6 jlu.edu.cn
Zn/Al/Ce Mixed Oxide Aniline, Dimethyl CarbonateNot specified95.878.2 rsc.org
γ-Al₂O₃ Aniline, Urea, MethanolNot specifiedPath change notedNot specified acs.org

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNKRRXASPPECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197765
Record name Carbamic acid, phenyl-, phenyl ester (9CI)
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Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4930-03-4
Record name Phenyl phenylcarbamate
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Record name Phenyl N-phenylcarbamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, phenyl-, phenyl ester (9CI)
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Record name PHENYL PHENYLCARBAMATE
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Synthetic Methodologies for Phenyl N Phenylcarbamate and Its Derivatives

Traditional Synthetic Routes and their Limitations

The earliest methods for synthesizing carbamates, including Phenyl N-phenylcarbamate, were often effective but posed significant environmental and safety challenges. These routes laid the groundwork for future innovations aimed at mitigating their inherent drawbacks.

The use of phosgene (B1210022) (COCl₂) represents a classic method for producing isocyanates, which are key precursors to carbamates. In this approach, a primary amine is reacted with phosgene to form a carbamoyl (B1232498) chloride, which is then thermolyzed to the isocyanate. google.com Phenyl chloroformate, a derivative of phosgene, can also be reacted directly with an amine to form the corresponding phenylcarbamate. nih.gov

Despite its efficiency, the phosgene route is fraught with problems. Phosgene is an acutely toxic and flammable gas, making its handling and transport hazardous. google.comjaci.or.jp The synthesis generates two molecules of hydrogen chloride (HCl) for every isocyanate group created. google.com This acidic byproduct has limited commercial applications and causes severe corrosion to manufacturing equipment. google.comgoogle.com Furthermore, the process is energy-intensive and can suffer from poor stability. google.com Growing environmental awareness and the inherent dangers of phosgene have led to a concerted effort to develop safer, non-phosgene alternatives. google.com

In the search for phosgene-free alternatives, early research explored the direct synthesis of phenyl carbamate (B1207046) from urea (B33335) and phenol (B47542), often with the aid of a catalyst. These pioneering efforts, while innovative, were met with mixed success and highlighted the complexities of the reaction.

Studies attempting to synthesize phenyl carbamate by reacting urea, phenol, and a Lewis acid catalyst reported varied and often inconsistent outcomes. union.edu A significant challenge was the successful isolation of the target phenyl carbamate from the reaction mixture. union.edu In some experiments, an unidentified white crystalline solid exhibiting both amide and aromatic characteristics was isolated, but it was not the desired product. union.edu

The stability of the product under reaction conditions also proved to be a critical factor. One study that monitored the reaction between urea and phenol in dimethyl sulfoxide (B87167) (DMSO) at 65°C for several days failed to yield the desired product. union.edu Further investigation revealed that phenyl carbamate is unstable in hot DMSO (at temperatures of 120-160°C), suggesting that even if the carbamate were formed, it would likely decompose or rearrange almost immediately under those conditions. union.edu

To understand and optimize the reaction between urea and phenol, researchers proposed several potential mechanisms. One of the primary mechanisms suggested for the Lewis acid-catalyzed synthesis is an Acyl-2 type reaction. union.edu This mechanism involves a direct nucleophilic attack by the phenol on the carbonyl carbon of the urea. union.edu

In a different context, such as the basic hydrolysis of phenylcarbamates derived from primary amines, an E1cb-type elimination mechanism is proposed. This pathway proceeds through the in-situ formation of a reactive isocyanate intermediate. nih.govacs.org For more substituted N,N-disubstituted phenylcarbamates, the hydrolysis is thought to occur via a BAc2 (base-catalyzed acyl substitution) mechanism, which typically requires more forceful reaction conditions. nih.govacs.org

The choice of catalyst and solvent was found to be crucial in the early synthetic attempts using urea and phenol.

Lewis Acids: The primary function of a Lewis acid catalyst in this reaction is to enhance the electrophilicity of the urea's carbonyl carbon, making it more susceptible to nucleophilic attack by phenol. union.edu It is also believed that the Lewis acid helps to drive the reaction forward by forming complexes with by-products. union.edu Various Lewis acids, including zinc chloride (ZnCl₂) and boron trifluoride, were employed in these studies. union.edu However, their use did not consistently lead to the successful isolation of phenyl carbamate. union.edu

Solvents: A range of solvents were investigated for this reaction, including isopropyl alcohol, dichloromethane, and tetrahydrofuran (B95107) (THF). union.edu The physical properties of the reactants in these solvents played a significant role. For instance, when using isopropyl alcohol with a zinc chloride catalyst, the reaction mixture had to be heated to approximately 70°C to fully dissolve the urea. union.edu Dimethyl sulfoxide (DMSO) was also used as a solvent, but as noted earlier, it led to the decomposition of the phenyl carbamate product at elevated temperatures. union.edu

The table below summarizes the conditions and outcomes of early synthetic attempts.

ReactantsCatalystSolvent(s)TemperatureOutcome
Urea, PhenolZinc ChlorideIsopropyl Alcohol~70°CWhite solid precipitated on cooling, but redissolved upon heating. Product not successfully isolated. union.edu
Urea, PhenolBoron Trifluoride--Employed as a catalyst with limited success in isolating the desired product. union.edu
Urea, PhenolNoneDimethyl Sulfoxide (DMSO)65°CMonitored for 6 days with no successful isolation of phenyl carbamate. union.edu
Phenyl CarbamateNone (Stability Test)Dimethyl Sulfoxide (DMSO)120-160°CThe phenyl carbamate was found to be unstable and decomposed. union.edu

Early Attempts at Phenyl Carbamate Synthesis from Urea and Phenol

Advancements in Non-Phosgene Synthesis of this compound

Driven by the limitations of traditional methods, significant research has been directed toward developing greener and more efficient non-phosgene routes for carbamate synthesis. These modern approaches often utilize readily available and less hazardous starting materials, such as carbon dioxide. sciengine.com

The use of carbon dioxide as a C1 building block represents a major advancement in sustainable chemistry and a viable, halogen-free pathway to N-phenylcarbamates. researchgate.net This approach directly converts CO₂ into valuable chemical products, offering a greener alternative to phosgene.

Several successful methods have been developed. One notable example is the direct synthesis of N-phenylcarbamates from aniline (B41778), CO₂, and a metal alkoxide. researchgate.net For instance, reacting aniline with titanium n-butoxide (Ti(OBu)₄) in the presence of CO₂ at a pressure of 5 MPa can produce n-butyl N-phenylcarbamate in nearly quantitative (99%) yield. A key advantage of this system is that the titanium catalyst can be regenerated and reused. researchgate.net Similarly, using organotin compounds like n-Bu₂Sn(OMe)₂ as a precursor with aniline and CO₂ has proven effective for synthesizing methyl N-phenylcarbamate. researchgate.net

One-pot syntheses, which combine all reactants in a single reactor, have also been developed for producing methyl N-phenylcarbamate from aniline, CO₂, and methanol (B129727). researchgate.net Furthermore, to improve efficiency and reduce reaction times, continuous flow chemistry methods are being explored. These systems allow for the precise introduction of CO₂ gas with a mixture of an amine, an alkyl halide, and an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), accelerating the formation of the desired carbamate. nih.gov

The following table details key findings from various CO₂-based synthetic methods.

AmineC1 SourceReagentsCatalyst/PromoterProductYieldReference
AnilineCO₂n-ButanolTitanium n-butoxide (Ti(OBu)₄)n-Butyl N-phenylcarbamate99% researchgate.net
AnilineCO₂Methanoln-Bu₂Sn(OMe)₂Methyl N-phenylcarbamate80% researchgate.net
AnilineCO₂Butyl Bromide1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)N-phenyl butylcarbamate78% (conversion) nih.gov

Carbon Dioxide (CO2) Utilization in Carbamate Formation

Catalytic Conversion of CO2 with Amines

The direct conversion of carbon dioxide, amines, and alkyl halides or alcohols presents an attractive, halogen-free route to carbamates. nih.govorganic-chemistry.orgrsc.org This approach leverages CO2 as an abundant and non-toxic C1 source. sciengine.com The reaction typically involves the coupling of an amine, CO2, and an alkyl halide in the presence of a base. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through an ionic intermediate, and its rate can be enhanced by using strong, non-nucleophilic bases. nih.gov For instance, the synthesis of N-phenyl butylcarbamate has been demonstrated in a continuous flow system where CO2 is mixed with the reactants, and an increased flow rate of CO2 was found to improve conversion and reduce byproduct formation. nih.gov Basic catalysts are effective in converting aliphatic amines to the corresponding carbamates in good yields under relatively mild conditions. rsc.org

Role of Five-Coordinated Silicon Intermediates

A notable metal-free approach for the direct conversion of CO2 into carbamates involves the use of tetramethoxysilane (B109134) (Si(OMe)4) as a regenerable reagent. organic-chemistry.org In this system, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acts as both a CO2 capture agent and a catalyst. organic-chemistry.org This method avoids the need for metal complex catalysts or salt additives and can be effective even with low concentrations of CO2, such as in exhaust gas. organic-chemistry.org The silicon reagent facilitates the transformation, highlighting a pathway that relies on non-metallic intermediates for CO2 activation and carbamate formation. organic-chemistry.org

Aminolysis Reactions for N-Phenyl Carbamate Synthesis

Aminolysis, the reaction involving the cleavage of a chemical bond by an amine, is a cornerstone for synthesizing N-phenyl carbamates. This strategy is particularly prominent in the reaction of aniline with carbonyl-containing compounds like carbazates and dimethyl carbonate.

Reaction of Aniline with Carbazates via C-N Coupling

A mild and environmentally friendly method for synthesizing carbamates involves the copper-catalyzed cross-coupling of amines with carbazates. organic-chemistry.org This reaction proceeds via the generation of alkoxycarbonyl radicals from the carbazates, which then couple with the amine to form the C-N bond of the carbamate product. organic-chemistry.org

While copper catalysis is effective, metal-free alternatives for N-aryl carbamate synthesis have also been developed. One such method reports the chemo- and site-selective reaction of aromatic amines with cyclic organic carbonates. nih.gov This process operates under very mild, ambient conditions using triazabicyclodecene (TBD) as an inexpensive and efficient organocatalyst. nih.gov Computational studies indicate that the unique reactivity is due to an effective proton-relay mechanism mediated by the guanidine (B92328) base catalyst. nih.gov Although direct evidence for radical formation in this specific organocatalytic pathway is not the primary explanation, radical pathways are relevant in other synthetic contexts. For example, radical clock experiments in unrelated bimetallic systems have been used to investigate the presence of transient radical intermediates during bond formation. acs.org

The synthetic methods for carbamate formation are often versatile. The copper-catalyzed coupling of amines and carbazates is compatible with a broad array of amines, including primary, secondary, aromatic, and aliphatic substrates. organic-chemistry.org Similarly, the metal-free organocatalytic approach using TBD provides a sustainable route to a wide variety of N-aryl carbamate synthons, achieving good to excellent yields. nih.gov

Methyl N-Phenyl Carbamate Synthesis from Dimethyl Carbonate (DMC) Aminolysis

The aminolysis of dimethyl carbonate (DMC) with aniline is a widely studied green pathway for producing Methyl N-phenyl carbamate (MPC), a key intermediate for polyurethane synthesis. sciengine.comresearchgate.net This method avoids the use of phosgene. Research has focused on developing efficient and recyclable heterogeneous catalysts to drive this reaction. rsc.org

Various catalytic systems have been shown to be effective. For instance, zinc acetate (B1210297) supported on activated carbon (AC) can produce MPC with a 78% yield and 98% selectivity. sciengine.com Lead-based catalysts, such as Pb(OAc)2·Pb(OH)2 and PbO, have also demonstrated high activity, converting aniline to MPC with up to 95% selectivity. researchgate.net More recent developments include the use of Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. A catalyst with 2.5% cerium content achieved an aniline conversion of 95.8% and an MPC yield of 78.2%, showcasing high activity and stability for recycling. rsc.org

Catalyst SystemAniline Conversion (%)MPC Selectivity (%)MPC Yield (%)Reaction ConditionsSource
Zn/Al/Ce Mixed Oxide95.881.678.2Not specified rsc.org
Pb(OAc)2·Pb(OH)297.095.0~92.2453 K, 1 h researchgate.net
Zn(OAc)2/ACNot specified98.078.0~150 °C sciengine.com
Zn/Al/Pb Mixed Oxide10094.0~94.0Not specified researchgate.net
Heterogeneous Catalysis with Mixed Metal Oxides

A promising green and effective pathway for the synthesis of methyl N-phenyl carbamate is the aminolysis of dimethyl carbonate (DMC). nih.govacs.orgnih.gov This process can be efficiently catalyzed by heterogeneous mixed metal oxides.

Zn/Al/Ce mixed oxides, derived from hydrotalcite-like precursors, have been shown to be effective and recoverable heterogeneous catalysts for the synthesis of MPC through DMC aminolysis. researchgate.netrsc.org The addition of an appropriate amount of cerium creates strong interactions within the mixed oxides. rsc.org Catalysts containing 2.5% cerium exhibited high activity, achieving an aniline conversion of 95.8%, MPC selectivity of 81.6%, and an MPC yield of 78.2%. rsc.org

Zn/Al/Pb mixed oxides have also been fabricated and serve as efficient and stable heterogeneous catalysts for MPC synthesis. nih.govacs.orgacs.org In these catalysts, lead oxide (PbO) is highly dispersed as ultrafine nanoparticles within the ZnO/Al2O3 base, rather than being doped into the crystal structure. nih.govacs.orgnih.gov This high dispersion of active sites leads to excellent catalytic activity and stability. nih.govacs.org Aniline conversion rates of nearly 100% and MPC yields of up to 90% have been achieved with these catalysts. nih.govacs.orgnih.gov The crucial role of PbO in the high activity of the catalyst is highlighted by the low catalytic activity of the ZnO/Al2O3 base alone. nih.govacs.org

Table 1: Catalytic Performance of Zn/Al/Pb Mixed Oxides

Catalyst Aniline Conversion (%) MPC Selectivity (%) MPC Yield (%)

Note: Data extracted from studies on the synthesis of methyl N-phenyl carbamate using Zn/Al/Pb mixed oxide catalysts. nih.govacs.org

Catalyst Preparation and Recyclability

The mixed metal oxide catalysts are typically prepared through facile coprecipitation followed by thermal annealing. nih.govacs.orgacs.org For instance, Zn/Al/Ce hydrotalcite-like precursors are prepared via a coprecipitation method. nih.govrsc.org The resulting catalysts can be easily recovered by centrifugation after the reaction. nih.gov

The recyclability of these heterogeneous catalysts is a key advantage. The Zn/Al/Pb mixed oxide catalyst, for example, maintained its excellent activity for six repeated tests, with aniline conversion remaining near 100% and MPC selectivity and yield staying in the range of 89.3–94.0%. nih.gov Similarly, Zn/Al/Ce mixed oxides also show superior recyclability. rsc.org

Reaction of Phenylurea with Methanol

A non-phosgene route for synthesizing methyl N-phenyl carbamate involves the reaction of phenylurea with methanol. researchgate.netresearchgate.netresearchgate.net

The reaction between phenylurea and methanol can proceed spontaneously without a catalyst, yielding methyl N-phenyl carbamate as the primary product. researchgate.netresearchgate.net In the absence of a catalyst, the reaction path primarily proceeds through a phenylurea intermediate. acs.org

The addition of a catalyst significantly influences the reaction. researchgate.netresearchgate.net

Basic Catalysts: A basic catalyst can greatly increase the yield of methyl N-phenyl carbamate. researchgate.net Catalysts with moderate basicity have been found to provide the best performance. researchgate.net For instance, using a methanol-pretreated PbO catalyst at 413K for 4 hours resulted in a 95.21% conversion of phenylurea and an 84.75% selectivity for MPC. researchgate.netresearchgate.net

Acidic Catalysts: An acidic catalyst, on the other hand, promotes the formation of aniline and methyl carbamate. researchgate.net With a γ-Al2O3 catalyst, the reaction path shifts from the phenylurea intermediate to a methyl carbamate intermediate. acs.org

Alternative Green Synthetic Approaches

Several alternative green synthetic approaches are being explored to make chemical production more environmentally friendly. encyclopedia.pubnih.gov These methods aim to reduce waste, use safer solvents, and improve energy efficiency. nih.govmdpi.com Some of these approaches include:

Microwave-assisted synthesis: This technique can lead to increased reaction rates and higher product yields. encyclopedia.pub

Solvent-free reactions: Conducting reactions without a solvent, for example by grinding the reactants together, is another green method. encyclopedia.pub

Use of greener solvents: Replacing hazardous organic solvents with alternatives like water or ionic liquids is a key principle of green chemistry. nih.gov

Direct synthesis from CO2: Zinc catalysts have been used for the direct synthesis of carbamates from aromatic amines, CO2, and silicate (B1173343) esters, offering a greener route that utilizes carbon dioxide as a C1 building block. researchgate.netnih.gov

One-Pot Syntheses (e.g., Aniline, Urea, Methanol)

A notable green chemistry approach for synthesizing carbamates is the one-pot reaction involving aniline, urea, and methanol. acs.orgacs.org This method avoids the use of toxic phosgene. Research has shown that under optimal conditions, such as a reaction temperature of 180°C and a pressure of 0.80-0.85 MPa, this process can achieve high yields. researchgate.net For instance, using a catalytic distillation unit with a γ-Al2O3 catalyst, an aniline conversion of 99.0% and a methyl N-phenyl carbamate selectivity of 70.2% have been reported. researchgate.net

The mechanism of the one-pot synthesis of methyl N-phenyl carbamate (MPC) from aniline, urea, and methanol is complex, with several potential reaction pathways. acs.org Through analysis of the reaction components over time, five plausible routes have been proposed, each involving different key intermediates. acs.org

These conjectured paths proceed through:

A dimethyl carbonate intermediate

A methyl carbamate intermediate

A 1-phenyl biuret (B89757) intermediate

A phenylurea intermediate

A diphenylurea intermediate

Thermodynamic analysis combined with experimental verification has determined that in the absence of a catalyst, the primary reaction path proceeds through the phenylurea intermediate . acs.org The reaction of phenylurea with methanol is a spontaneous process that yields methyl N-phenyl carbamate as the main product.

Plausible Reaction Pathways in One-Pot Synthesis of Methyl N-phenyl carbamate

Pathway NumberKey IntermediateStatus in Uncatalyzed Reaction
1Dimethyl CarbonateMinor Pathway
2Methyl CarbamateMinor Pathway
31-Phenyl BiuretMinor Pathway
4PhenylureaMajor Pathway acs.org
5DiphenylureaMinor Pathway

The introduction of a catalyst significantly influences the reaction's behavior and preferred pathway. While basic catalysts like MgO and ZnO tend to enhance the yield of methyl N-phenyl carbamate, acidic catalysts can promote the formation of side products.

Specifically, the use of a γ-Al2O3 (gamma-alumina) catalyst alters the dominant reaction mechanism. acs.org In the presence of γ-Al2O3, the reaction path shifts from the phenylurea intermediate route to the methyl carbamate intermediate route. acs.org The stability and effectiveness of γ-Al2O3 have been demonstrated, with the catalyst maintaining its activity after 408 hours of continuous operation in a catalytic distillation unit. researchgate.net Other catalysts, such as KF/Al2O3, have also shown high activity and selectivity for producing MPC from phenylurea and methanol. researchgate.net

Effect of Catalysts on Synthesis of Methyl N-phenyl carbamate (MPC) from Phenylurea and Methanol

CatalystReaction Temperature (°C)Phenylurea Conversion (%)MPC Selectivity (%)Reference
None---
PbO14095.2- jlu.edu.cn
KF/Al2O3-96.586.3 researchgate.net
KNO3 modified zeolite HY18093.182.6 researchgate.net
γ-Al2O318099.0 (Aniline Conversion)70.2 researchgate.net
Synthesis via Isocyanates and Amines

The reaction between isocyanates and alcohols or amines is a fundamental method for forming carbamates and ureas. This chemistry can be adapted into more sophisticated synthetic strategies, such as domino reactions.

Domino reactions, also known as cascade reactions, allow for the construction of complex molecules from simple starting materials in a single pot, which increases efficiency by avoiding the isolation of intermediates. iupac.org A simple and efficient domino reaction has been developed for the one-pot synthesis of N-(hetero)aryl carbamates. researchgate.net This process involves the reaction between an alcohol and a (hetero)aryl isocyanate that is generated in situ. The reaction is facilitated by a nickel catalyst and provides good to excellent yields with high functional group compatibility. researchgate.net

To facilitate the synthesis of N-(hetero)aryl carbamates, particularly from phenols, strategies to activate the phenolic C-O bond have been employed. researchgate.net In one such protocol, the C-O bond is activated by reacting the phenol with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). researchgate.net This activation step is a key part of the domino sequence that ultimately yields the desired carbamate product. researchgate.net

Synthesis of Substituted Phenyl N-phenylcarbamates and Analogues

The synthesis of substituted phenyl N-phenylcarbamates allows for the fine-tuning of the molecule's properties for various applications. A common method involves the reaction of substituted amines with phenyl chlorocarbonates. nih.govresearchgate.net

For example, a series of thirteen previously unreported substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared. nih.govresearchgate.net The general method involved dissolving a substituted phenyl chlorocarbonate in dry diethyl ether and mixing it with a substituted 2-(aminomethyl)phenol (B125469) and triethylamine (B128534) (TEA) at 10°C. nih.gov The reaction proceeds at room temperature and is typically complete within 30 minutes. nih.gov This approach is versatile, though limitations can arise depending on the specific substitutions on the starting materials. For instance, the presence of a nucleophilic hydroxyl group on the amine requires careful selection of the synthetic route, making the use of phenyl chlorocarbonates a suitable choice over an isocyanate intermediate. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming the aryl C-N bond in carbamates, offering a route to synthesize methyl N-phenylcarbamate derivatives from aryl chlorides and methyl carbamate under mild conditions. benthamscience.com

Preparation from Phenyl Chloroformate and Aromatic Amines

A primary and straightforward method for the synthesis of this compound involves the reaction of phenyl chloroformate with an aromatic amine, such as aniline. nih.gov This reaction is a nucleophilic acyl substitution where the amino group of the aromatic amine attacks the carbonyl carbon of the phenyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage.

The general reaction can be represented as follows:

Scheme 1: General Synthesis of this compound

C₆H₅O(CO)Cl + C₆H₅NH₂ → C₆H₅NH(CO)OC₆H₅ + HCl

Phenyl chloroformate + Aniline → this compound + Hydrogen chloride

This reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature. nih.gov The reaction mixture, initially a solution, may turn into a suspension as the product, this compound hydrochloride, precipitates. nih.gov The final product can be isolated by filtration and purified by recrystallization, for example, from a mixture of ethyl acetate and methanol. nih.gov

The reaction conditions can be varied, and the use of a base is often employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield. The table below summarizes typical reaction parameters found in the literature.

ReactantsSolventReaction ConditionsYieldReference
Aniline, Phenyl ChloroformateDichloromethaneRoom temperature, 1 hourNot specified nih.gov
Tertiary amines, Phenyl ChloroformateNot specifiedMild conditionsHigh yield rsc.org

Synthesis of N-Phenyl-N-(phthalimidoalkyl)carbamoyl Halides

The synthesis of N-phenyl-N-(phthalimidoalkyl)carbamoyl halides is a multi-step process that involves the formation of a phthalimidoalkyl amine intermediate, followed by reaction to form the carbamoyl halide. A plausible synthetic route is outlined below, based on established chemical transformations.

First, an N-(aminoalkyl)phthalimide is synthesized. This can be achieved through the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with a haloalkylamine. The length of the alkyl chain can be varied depending on the desired final product.

The subsequent step involves the reaction of the N-(aminoalkyl)phthalimide with a suitable reagent to introduce the N-phenylcarbamoyl halide moiety. One potential approach involves the reaction of the secondary amine with phenyl chloroformate. However, to generate the carbamoyl halide, a reaction with a phosgene equivalent is necessary.

A proposed synthetic scheme is as follows:

Scheme 2: Proposed Synthesis of N-Phenyl-N-(phthalimidoalkyl)carbamoyl Halide

Formation of N-Phenyl-N-(phthalimidoalkyl)amine: Phthalimide-N-alkyl halide + Aniline → N-Phenyl-N-(phthalimidoalkyl)amine

Formation of the Carbamoyl Chloride: N-Phenyl-N-(phthalimidoalkyl)amine + Phosgene (or a phosgene equivalent) → N-Phenyl-N-(phthalimidoalkyl)carbamoyl chloride

The reaction of secondary amines with phosgene or its derivatives, such as triphosgene, is a standard method for the preparation of carbamoyl chlorides. researchgate.net The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl produced.

IntermediateReagentProductGeneral Method Reference
Secondary AminePhosgeneCarbamoyl Chloride researchgate.net
N-MethylanilineNot specifiedN-Methyl-N-phenylcarbamoyl chloride chemicalbook.com

Functionalization of Nanomaterials with Phenyl Carbamate Moieties

The surface of nanomaterials can be functionalized with phenyl carbamate moieties to tailor their properties for specific applications. This modification can enhance their dispersibility in various media and introduce reactive sites for further conjugation. A notable example is the functionalization of zinc oxide nanorods.

In one study, phenyl carbamate functionalized zinc oxide nanorods were fabricated on a cellulose (B213188) filter paper for use in thin-film microextraction. researchgate.net This process involves the growth of ZnO nanorods on the paper substrate, followed by a surface modification step to introduce the phenyl carbamate groups. This functionalization alters the surface chemistry of the nanorods, making them more effective for the extraction of specific analytes.

The general steps for such a functionalization can be described as:

Synthesis of Nanomaterial: Preparation of the base nanomaterial (e.g., ZnO nanorods) on a suitable support.

Surface Activation: Introduction of functional groups on the nanomaterial surface that can react to form the carbamate. This often involves creating hydroxyl or amino-terminated surfaces.

Carbamate Formation: Reaction of the activated surface with a suitable precursor, such as phenyl isocyanate or a combination of an amine-functionalized surface with phenyl chloroformate, to form the phenyl carbamate moiety.

The success of the functionalization is typically confirmed using various characterization techniques, such as Fourier-transform infrared spectroscopy (FTIR), which can detect the characteristic vibrational bands of the carbamate group.

NanomaterialFunctionalization ApproachApplicationReference
Zinc Oxide NanorodsSurface modification to introduce phenyl carbamate groupsPaper-based thin film microextraction researchgate.net
Silica NanoparticlesSurface modification with phenyl trimethoxy silaneImproved dispersion in organic solvents researchgate.net

This approach highlights the versatility of phenyl carbamate chemistry in modifying the properties of advanced materials for analytical and other applications.

Reaction Mechanisms and Kinetic Studies of Phenyl N Phenylcarbamate

Aminolysis Reaction Pathways and Energetics

The aminolysis of phenyl N-phenylcarbamate, a reaction of significant interest, has been scrutinized to elucidate its mechanistic pathways. Theoretical and experimental studies have explored various potential routes, including concerted and stepwise mechanisms, under both uncatalyzed and base-catalyzed conditions. The basicity and nucleophilicity of the attacking amine have also been identified as crucial factors influencing the reaction's kinetics.

Concerted Mechanisms vs. Stepwise Intermediates (Tetrahedral, Isocyanate)

In the E1cB (Elimination Unimolecular conjugate Base) mechanism, the reaction is initiated by the deprotonation of the carbamate's nitrogen atom, followed by the elimination of the phenoxide leaving group to form a phenyl isocyanate intermediate. This intermediate is then rapidly attacked by the amine to yield the final substituted urea (B33335) product. nih.gov

For N,N-disubstituted phenylcarbamates, which lack the ionizable proton on the nitrogen, the reaction mechanism is proposed to proceed through a bimolecular acyl substitution (BAc2) mechanism under more drastic conditions. nih.gov

Uncatalyzed and Base-Catalyzed Aminolysis Investigations

Both uncatalyzed and base-catalyzed aminolysis of this compound have been the focus of comprehensive studies. nih.gov Theoretical examinations, employing quantum mechanical methods, have been conducted to understand the intricacies of these reactions. nih.gov These theoretical models are complemented by experimental evidence, such as IR spectroscopy, to provide a more complete picture of the reaction dynamics. nih.gov

The base-catalyzed pathway is particularly relevant as it highlights the role of a catalyst in promoting the reaction, often by facilitating the initial deprotonation step in the E1cB mechanism. The presence of a base can significantly enhance the reaction rate by increasing the concentration of the more reactive conjugate base of the carbamate (B1207046).

Influence of Amine Basicity and Nucleophilicity on Reactivity

The reactivity of this compound in aminolysis is profoundly influenced by the properties of the reacting amine, specifically its basicity and nucleophilicity. nih.gov Studies have been carried out using a range of amines with varying characteristics to probe these effects. nih.gov

Generally, an increase in the basicity of the amine leads to a decrease in the reaction rate constant. koreascience.kr This observation is consistent with a mechanism where the amine acts as a proton shuttle or where its basicity affects the stability of the transition state. The relationship between the logarithm of the second-order rate constant (log kN) and the pKa of the amine's conjugate acid often yields a linear Brønsted-type plot, from which the Brønsted coefficient (β) can be determined. nih.gov This coefficient provides insights into the degree of bond formation in the transition state. nih.gov

Hydrolysis and Degradation Mechanisms

The hydrolysis and degradation of this compound and its analogs are important for understanding their stability and environmental fate. Alkaline hydrolysis, in particular, has been extensively studied to determine the underlying reaction mechanisms.

Alkaline Hydrolysis of Phenyl N-phenylcarbamates

The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been investigated over a range of alkaline pH values. rsc.orgresearchgate.net For the unsubstituted phenyl ester, the rate constant is directly proportional to the hydroxide (B78521) ion concentration up to pH 12. rsc.orgresearchgate.net The reaction is interpreted to proceed through an E1cB mechanism, which involves the formation of a phenyl isocyanate intermediate. rsc.orgrsc.org Alternative mechanisms, such as the bimolecular attack of a hydroxide ion on the neutral ester, the bimolecular attack of water on the anionic ester, and a concerted attack of hydroxide on the nitrogen proton with concurrent departure of the phenoxide anion, have been excluded as plausible pathways. rsc.orgrsc.org

The Hammett sensitivity for the bimolecular rate constant of alkaline hydrolysis is significant, indicating a substantial electronic effect of substituents on the phenyl ring on the reaction rate. rsc.orgrsc.org The need for σ⁻ values to correlate the data for certain substituents suggests a resonance interaction with the transition state of the rate-determining step. rsc.orgrsc.org

The following table presents the second-order rate constants for the alkaline hydrolysis of a series of para-substituted phenyl N-phenylcarbamates, illustrating the effect of substituents on reactivity.

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of para-Substituted Phenyl N-phenylcarbamates

Substituent (X) k₂ (M⁻¹s⁻¹)
NO₂ 1.8 x 10³
CN 8.0 x 10²
COCH₃ 4.0 x 10²
Cl 5.0 x 10¹
H 1.0 x 10¹
CH₃ 3.0

Data is illustrative and based on trends discussed in the literature.

Base-Catalyzed Degradation of Analogues (e.g., N-hydroxy, N-methyl, N-phenyl)

Kinetic and mechanistic studies have also been conducted on the base-catalyzed degradation of substituted aryl N-hydroxycarbamates and their N-methyl and N-phenyl analogs. nih.gov The degradation of phenyl N-hydroxycarbamates is proposed to follow an E1cB mechanism, yielding the corresponding phenol (B47542) or phenolate (B1203915) and an isocyanate-like intermediate (HO-N=C=O). nih.gov This intermediate subsequently decomposes to form carbonate, nitrogen, and ammonia. nih.gov

In contrast, the N-methyl derivatives of phenyl N-hydroxycarbamates are suggested to degrade via a concerted mechanism in the pH range of 7-9, producing the corresponding phenol or phenolate, carbonate, and methylamine. nih.gov However, at pH values above 9, the reaction of N-hydroxy-N-methylcarbamates exhibits more complex kinetics, proceeding as a consecutive two-step reaction. nih.gov An exception is 4-nitrophenyl N-hydroxy-N-methylcarbamate, which primarily undergoes a Smiles rearrangement. nih.gov Under the same conditions, N-hydroxy-N-phenylcarbamate degrades to phenol, carbonate, aniline (B41778), and azoxybenzene. nih.gov

The following table summarizes the degradation products of different phenylcarbamate analogs under base-catalyzed conditions.

Table 2: Degradation Products of Phenylcarbamate Analogues

Compound pH Range Proposed Mechanism Major Products
Phenyl N-hydroxycarbamate 7-13 E1cB Phenol/phenolate, Carbonate, Nitrogen, Ammonia
N-methyl Phenyl N-hydroxycarbamate 7-9 Concerted Phenol/phenolate, Carbonate, Methylamine
N-methyl Phenyl N-hydroxycarbamate >9 Complex, two-step -
4-nitrophenyl N-hydroxy-N-methylcarbamate - Smiles Rearrangement Sodium N-methyl-(4-nitrophenoxy)carbamate

This table is a summary based on the findings reported in the literature. nih.gov

E1cB Mechanism and Products (Phenol, Carbonate, Nitrogen, Ammonia)

The alkaline hydrolysis of substituted phenyl N-phenylcarbamates proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway is characterized by the formation of a phenyl isocyanate intermediate. rsc.orgrsc.org The reaction's sensitivity to substituents on the phenyl ring and the requirement of σ⁻ values for certain groups to fit the Hammett plot support the development of a negative charge on the nitrogen atom in the transition state, which is consistent with the E1cB mechanism. rsc.org The hydrolysis ultimately yields products such as phenol, while the isocyanate intermediate can further react, for instance with water, to form a carbamic acid which then decomposes to an amine and carbon dioxide. masterorganicchemistry.com In the context of aminolysis, the E1cB pathway, leading to an isocyanate intermediate, has been found to be energetically more favorable than concerted or stepwise additions via a tetrahedral intermediate. nih.gov

Concerted Mechanisms in Substituted Analogues

While the E1cB mechanism is prominent, concerted mechanisms have been observed in the reactions of related compounds. For instance, the reactions of phenyl and 4-nitrophenyl chlorothionoformates with substituted phenoxide ions are proposed to proceed through a concerted mechanism. nih.gov This is supported by the linear Brønsted-type plots, with slopes indicating a significant degree of bond formation in the transition state. nih.gov The nature of the nucleophile and the substrate structure are critical in determining whether the reaction follows a stepwise or a concerted pathway. nih.gov

Thermal Decomposition Pathways and Stability

The thermal decomposition of carbamates, including this compound and its analogues, can proceed through several pathways. One common route involves the elimination of an alcohol to form an isocyanate and an alkene, or decomposition to an amine, carbon dioxide, and an alkene. researchgate.net For example, ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene (B1197577) in a first-order reaction. researchgate.net The stability of carbamates is highly dependent on their structure, with those derived from tertiary alcohols being less stable. researchgate.net The decomposition of certain carbamates is known to proceed via the formation of isocyanate intermediates. researchgate.netgoogle.com Recent studies on the thermal decomposition of related energetic materials like TATB have revealed complex pathways involving the initial breakdown of the benzene (B151609) ring to produce CO2, a process that competes with other reactions like furazan (B8792606) formation. nih.govresearchgate.net

Photolytic and Biolytic Degradation Considerations (General Carbamate Context)

Carbamates, as a class of compounds, are susceptible to both photolytic and biolytic degradation. frontiersin.orgresearchgate.net Photodegradation, often initiated by UV radiation, can lead to the transformation of carbamates into various byproducts. nih.gov For instance, the insecticide pirimicarb (B1678450) undergoes photooxidation to form N-formyl and N-desmethyl derivatives. nih.gov The rate and products of photolysis can be influenced by the surrounding medium. nih.gov

Microbial degradation is a primary route for the complete removal of many carbamate pesticides from the environment. frontiersin.orgresearchgate.net Bacteria and fungi have evolved pathways to hydrolyze the carbamate ester or amide linkage, often leading to the formation of corresponding phenols and amines, which can be further metabolized. frontiersin.orgresearchgate.net

Chemoselectivity and Reactivity of Phenylcarbamates

The reactivity of phenylcarbamates is significantly influenced by the substitution on the nitrogen atom, leading to distinct chemical behaviors.

Differential Reactivity of Primary vs. Secondary Amine Carbamates

A notable difference in reactivity exists between phenylcarbamates derived from primary and secondary amines. Phenylcarbamates of primary amines are more reactive and can readily form ureas in the presence of another amine. acs.orgnih.gov In contrast, those derived from secondary amines are more stable and can serve as molecular tags due to the presence of rotamers, which can be observed by NMR spectroscopy. acs.orgnih.gov This differential reactivity allows for chemoselective transformations, where a phenylcarbamate of a primary amine can be selectively reacted in the presence of one derived from a secondary amine. acs.org The stability of carbamates is also a key consideration in their use as protecting groups in organic synthesis. wikipedia.orgyoutube.com The formation and stability of carbamates from primary and secondary amines have been studied extensively, particularly in the context of CO2 capture, where steric and electronic effects play a crucial role. colab.ws

Rotameric Analysis and its Relevance to Reactivity

For phenyl N-phenylcarbamates derived from secondary amines, the presence of rotamers is readily observable and can be used to track the reactivity or stability of the compound through NMR analysis. Temperature-dependent ¹H and ¹³C NMR spectra show coalescence of signals, confirming the existence of these conformers. The specific conformation adopted can be influenced by several factors, including steric effects of substituents, solvent, concentration, pH, and both intra- and intermolecular hydrogen bonding.

In the solid state, X-ray crystallography of this compound reveals that the two aromatic rings are oriented at a dihedral angle of 42.52(12)°. This specific orientation, along with the potential for intermolecular N-H···O hydrogen bonding to form polymeric chains, impacts how the molecule packs in a crystal and, by extension, can influence its solid-state reactivity. The balance between different rotameric states is crucial, as it can render carbamates as effective conformational switches, a property of interest in the design of molecular devices.

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational chemistry offers powerful methodologies to dissect the complex reaction mechanisms of this compound at a molecular level. These approaches allow for the detailed examination of reaction pathways, transition states, and intermediates, providing insights that complement and often transcend what is achievable through experimental methods alone.

Quantum Mechanical Studies (e.g., DFT Levels)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the reactivity of this compound. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and calculate the energies of reactants, products, and transition states. Such calculations are crucial for mapping the potential energy surface of a reaction, which helps in identifying the most probable reaction pathways.

For instance, DFT studies have been used to explore the alkaline hydrolysis of phenyl N-phenylcarbamates, providing a theoretical framework to understand the reaction's kinetics. These computational models can elucidate the electronic structure of the transition state, revealing the intricate details of bond-breaking and bond-forming events. The choice of functional can be critical; while B3LYP has proven effective in many cases, other functionals like B3PW91, M06, and Wb97XD have also been tested, though they may not always provide a clearer picture of the reaction pathway compared to B3LYP/6-31G(d).

Reactivity Indices and Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are developed to correlate the chemical structure of a series of compounds with their observed reactivity. In the case of this compound and its derivatives, QSAR models are built using various theoretically calculated molecular descriptors, known as reactivity indices, to predict reaction rates and equilibria.

The Electrostatic Potential at the Nuclei (EPN) serves as a valuable reactivity index. It is a characteristic property of an atom that remains relatively constant across different molecular environments. For the study of this compound hydrolysis, the electrostatic potential at the carbon and oxygen atoms of the reaction center (Vc and Vo) has been correlated with kinetic data. These values provide a measure of the electrostatic interactions that are key to the reaction mechanism. Changes in the EPN across a series of substituted derivatives can effectively predict their relative reactivities.

Natural Bond Orbital (NBO) Charge Analysis in Mechanistic Elucidation

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides insights into the distribution of electron density within a molecule, offering a localized, intuitive picture of bonding and charge. wikipedia.orgnumberanalytics.com By calculating the charges on individual atoms, NBO analysis helps to elucidate reaction mechanisms by identifying sites susceptible to nucleophilic or electrophilic attack and by tracking the flow of electron density throughout a reaction. numberanalytics.com In the context of this compound, NBO charge analysis has been instrumental in understanding its reactivity, particularly in hydrolysis reactions.

Detailed research into the alkaline hydrolysis of a series of substituted Phenyl N-phenylcarbamates has utilized NBO analysis to correlate the electronic structure of the reactants with their experimentally observed reaction rates. researchgate.net The analysis focuses on the natural charges of the key atoms involved in the reaction center: the carbonyl carbon and the ester oxygen.

The NBO charge data, calculated at the B3LYP/6-31G(d,p) level of theory, for several substituted Phenyl N-phenylcarbamates are presented below. researchgate.net These values offer a quantitative measure of the electron density at the reactive sites.

Substituent (R) on Phenyl RingNBO Charge on Carbonyl Carbon (e)NBO Charge on Ester Oxygen (e)
3-CH₃, 4-NO₂0.9479-0.5547
3-CH₃0.9426-0.5613
3-CHO0.9449-0.5601
3-Cl0.9451-0.5591
3-COOC₂H₅0.9445-0.5604
3-N(CH₃)₂0.9429-0.5615
3-NO₂0.9467-0.5564
4-C(CH₃)₃0.9425-0.5616
4-CH₃0.9426-0.5614
4-Cl0.9441-0.5598
4-CN0.9472-0.5559
4-COCH₃0.9456-0.5582
4-F0.9436-0.5604
4-OCH₃0.9424-0.5621
4-NO₂0.9476-0.5551
H0.9432-0.5609

The data reveals that the carbonyl carbon possesses a significant positive NBO charge, making it a prime target for nucleophilic attack, a key step in the hydrolysis mechanism. researchgate.net The magnitude of this positive charge is influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the nitro group (NO₂), tend to increase the positive charge on the carbonyl carbon, thereby enhancing the electrophilicity of this center and facilitating the reaction. researchgate.net Conversely, electron-donating groups generally lead to a slight decrease in the positive charge on the carbonyl carbon.

The NBO charge on the ester oxygen is consistently negative, as expected from its high electronegativity. researchgate.net The variations in this charge, although less pronounced than those of the carbonyl carbon, also correlate with the electronic effects of the substituents.

By providing a detailed electronic picture of the reactant molecule, NBO charge analysis offers a powerful tool for the mechanistic elucidation of reactions involving this compound. The calculated charges can be effectively correlated with experimental reactivity data, providing a theoretical foundation for understanding and predicting the chemical behavior of this compound. researchgate.net

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the analysis of Phenyl N-phenylcarbamate, from tracking its formation in real-time to confirming the structure of the final product.

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis of this compound, primarily by identifying its key functional groups. When used with an Attenuated Total Reflectance (ATR) probe, in-situ FTIR spectroscopy allows for real-time monitoring of the reaction progress. clairet.co.ukrsc.orgnih.gov The synthesis of this compound, for instance from phenyl isocyanate and phenol (B47542), can be tracked by observing the disappearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2270 cm⁻¹ and the concurrent appearance of the carbamate's distinct vibrational bands.

The resulting spectrum of this compound serves as a unique fingerprint for product identification. Key absorptions include the N-H stretching vibration, the C=O (amide I) stretching vibration, and various bands corresponding to the phenyl rings. In a related compound, tert-butyl N-(phenyl)carbamate, a single N-H stretching vibration was observed at 3431 cm⁻¹. nd.edu

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3400 - 3300
Aromatic C-HStretch3100 - 3000
C=O (Carbonyl)Stretch (Amide I)1750 - 1700
Aromatic C=CStretch1600 - 1450
C-NStretch1350 - 1200
C-OStretch1250 - 1150

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's atomic framework and can reveal dynamic processes such as restricted bond rotation.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of each proton. The spectrum is expected to show distinct signals for the protons on the two different phenyl rings and a signal for the N-H proton.

A key feature of carbamates is the hindered rotation around the C(carbonyl)-N bond, which can lead to the existence of syn and anti rotamers (rotational isomers). nd.edund.edu The energy barrier to rotation in N-phenylcarbamate is approximately 12.5 kcal/mol. nd.edu At room temperature, this rotation may be fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the rotation slows, allowing for the observation of separate, distinct signals for each rotamer. nd.eduresearchgate.net In studies of a related compound, tert-butyl N-phenylcarbamate, cooling the sample allowed for the resolution of signals for the anti-N-H proton (δ 6.58 ppm) and the syn-N-H proton (δ 8.43 ppm), confirming the presence of both conformers. nd.edu

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
N-H~8.0 - 9.0Singlet (broad)
Aromatic C-H~7.0 - 7.6Multiplets

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom produces a unique signal, allowing for the unambiguous identification of the carbonyl carbon and the individual carbons of the two phenyl rings. researchgate.net As with ¹H NMR, ¹³C NMR can also be used to study the syn/anti rotamer populations. nd.edu Analysis and simulation of the ¹³C NMR spectrum of this compound have allowed for the assignment of its key carbon signals. researchgate.net

Carbon TypeAssignmentApproximate Chemical Shift (δ, ppm)
C=OCarbonyl~153
C-OIpso (Phenoxy ring)~151
C-NIpso (Aniline ring)~138
C-HOrtho/Meta/Para (Aromatic)~118 - 130
researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. purdue.edu For this compound (C₁₃H₁₁NO₂), high-resolution mass spectrometry can confirm its elemental composition by providing a highly accurate molecular weight (calculated: 213.0790 g/mol ).

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS becomes a formidable tool for analyzing complex reaction mixtures. acs.org This approach can be used to monitor the synthesis of this compound by identifying and quantifying the reactants, the final product, and potential intermediates or by-products in a single run. acs.orgresearchgate.net

Component TypeExampleMethod of Identification
ReactantPhenolDetection of its specific molecular ion peak
ReactantPhenyl IsocyanateDetection of its specific molecular ion peak
ProductThis compoundDetection of molecular ion peak (m/z ≈ 213)
By-productDiphenylureaDetection of its specific molecular ion peak

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. sci-hub.se The two phenyl rings in this compound contain conjugated π-systems that act as chromophores, absorbing UV light at characteristic wavelengths.

While a UV-Vis spectrum can help confirm the presence of these aromatic rings, the technique's primary utility in this context is as a quantitative detector for HPLC. sci-hub.seresearchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the effluent from an HPLC column at a fixed wavelength, the concentration of this compound in a sample can be accurately determined. Analytical methods for related phenyl-N-methylcarbamates have utilized UV detection at a wavelength of 220 nm. researchgate.net This makes HPLC-UV a simple, robust, and cost-effective method for quality control and purity analysis. sci-hub.senih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and analysis of this compound from various matrices. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas-Phase Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a relevant study, the structurally similar compound N-phenyl-2-naphthylamine was quantified using GC coupled with tandem mass spectrometry (GC-MS/MS). nih.gov This methodology highlights the potential for developing a specific and highly sensitive GC-based method for this compound. For such an analysis, experimental conditions would need to be optimized to prevent the loss of the analyte due to adsorption on surfaces within the instrument. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including carbamates. A reverse-phase (RP) HPLC method has been described for the analysis of the related compound, phenyl carbamate (B1207046). sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such conditions are readily adaptable for the analysis of this compound. The use of smaller particle size columns (e.g., 3 µm) can be employed for faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.com HPLC methods are scalable and can be used for both analytical quantification and preparative isolation of impurities. sielc.com The development of HPLC methods for various pesticide mixtures, including carbamates, often involves the use of mobile phase gradients to achieve optimal separation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive method for the determination of carbamates. LC-MS methods have been developed for the analysis of carbamate pesticide residues in various samples. nih.govresearchgate.net These methods typically employ a C18 column for separation and an electrospray ionization (ESI) source operating in positive ion mode for detection. researchgate.netnih.gov For enhanced selectivity and confirmation, tandem mass spectrometry (MS/MS) can be utilized. researchgate.netnorthwestern.edu In MS/MS, the protonated molecule of the analyte is selected and fragmented to produce characteristic product ions, which are then monitored. This multiple reaction monitoring (MRM) approach significantly reduces background interference and improves detection limits. nih.gov The development of LC-MS/MS methods for carbamates has demonstrated excellent linearity, precision, and low limits of detection, often in the sub-parts-per-billion range. shimadzu.com

Solid-State Structural Elucidation

The three-dimensional arrangement of atoms and molecules in the solid state is determined through structural elucidation techniques, providing fundamental insights into the compound's properties.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise molecular structure and packing of crystalline solids. Studies on this compound have successfully elucidated its crystal structure. researchgate.netnih.govscienceopen.com In these studies, a suitable single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. eurjchem.comresearchgate.net

The crystal structure of this compound has been determined to be orthorhombic, belonging to the space group Pna2₁ . researchgate.netnih.govscienceopen.com The unit cell parameters have been reported as follows:

ParameterValue
a9.4734 (9) Å
b19.5825 (17) Å
c5.8509 (5) Å
α90°
β90°
γ90°
Volume1085.42 (17) ų
Z4
Data obtained at T = 296 K with Mo Kα radiation (λ = 0.71073 Å). researchgate.netnih.gov

The crystal packing of this compound is characterized by the formation of infinite one-dimensional polymeric chains extending along the a-axis. researchgate.netnih.govscienceopen.com These chains are stabilized by intermolecular N—H···O hydrogen bonds. researchgate.netnih.govnih.gov Additionally, C—H···π interactions between the aromatic rings contribute to the stability of the crystal structure. researchgate.netresearchgate.net The two phenyl rings within the molecule are not coplanar, exhibiting a dihedral angle of approximately 42.5°. researchgate.netnih.govnih.gov

Molecular Conformation and Dihedral Angles

The three-dimensional arrangement of this compound is defined by the spatial relationship between its constituent aromatic rings. X-ray crystallography studies have provided precise details on its molecular conformation.

In the solid state, the molecule of this compound adopts a specific conformation where the two phenyl rings are not coplanar. The dihedral angle, which is the angle between the planes of the two aromatic rings, has been determined to be 42.52(12)° iucr.orgresearchgate.netresearchgate.netnih.govnih.gov or 42.49(13)° iucr.orgresearchgate.net. This non-planar arrangement is a key structural feature of the molecule. The molecule consists of two planar rings, denoted as A (C1–C6) and B (C8–C13), and the significant dihedral angle between them is a result of the steric and electronic interactions within the carbamate linkage. iucr.orgresearchgate.netnih.gov

Intermolecular Interactions (e.g., N-H…O Hydrogen Bonds, C-H…π Interactions)

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, which dictate the packing of the molecules in the crystal lattice.

The most prominent of these interactions are the N-H⋯O hydrogen bonds. iucr.orgresearchgate.netresearchgate.netnih.gov These bonds form between the hydrogen atom of the amine group (N-H) of one molecule and the carbonyl oxygen atom (C=O) of an adjacent molecule. This interaction is a classic hydrogen bond that leads to the formation of infinite one-dimensional polymeric chains that extend along the a-axis of the crystal. iucr.orgresearchgate.netnih.gov This recurring structural motif is a common feature in related carbamate and amide structures. iucr.orgresearchgate.netnih.gov

The geometric details of these hydrogen bonds have been crystallographically determined and are summarized in the table below.

Hydrogen-bond geometry (Å, °) for this compound
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O2i0.862.142.976 (3)165
C3—H3···Cg2ii0.932.803.673 (4)156
C10—H10···Cg1iii0.932.863.599 (4)137

Symmetry codes: (i) x + 1/2, -y + 1/2, z; (ii) x + 1/2, -y + 1/2, z + 1/2; (iii) x - 1/2, -y + 1/2, z - 1/2. Cg1 and Cg2 are the centroids of the C1-C6 and C8-C13 rings, respectively.

Data sourced from Shahwar et al. (2009).

Powder X-ray Diffraction (PXRD) for Catalyst Characterization

PXRD is a non-destructive analytical method that provides information about the crystalline structure of a material. creative-biostructure.comlibretexts.org For a crystalline catalyst, a PXRD pattern is a fingerprint of its phase composition. The technique is used to:

Identify crystalline phases: By comparing the obtained diffraction pattern with databases, the crystalline compounds present in the catalyst can be identified. libretexts.org

Determine phase purity: The presence of impurity phases can be detected. libretexts.org

Analyze crystallite size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation. creative-biostructure.com This is particularly important in nanocatalysis, where particle size can significantly influence catalytic activity.

Investigate structural changes: PXRD can be used to monitor changes in the catalyst's crystal structure that may occur during its synthesis, activation, or after the catalytic reaction.

In the context of an organic molecule like this compound, if used as a solid-state catalyst, PXRD would be invaluable for confirming its crystalline form and ensuring its structural integrity throughout the catalytic process. jst.go.jpnih.govaip.org

Surface and Morphological Characterization for Catalytic Applications

The surface properties and morphology of a solid catalyst are critical to its performance. Techniques such as SEM, TEM, and XPS provide essential information in this regard. Although no specific studies on this compound as a catalyst using these methods were found, their general applicability is outlined below.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at the micro- and nanoscale. tescan-analytics.com If this compound were to be used as a heterogeneous catalyst, SEM analysis would provide crucial information about:

Particle size and shape: The dimensions and form of the catalyst particles.

Surface topography: The texture and surface features of the catalyst.

Particle aggregation: The extent to which primary particles clump together.

This information is vital as the external surface area and the accessibility of active sites on the catalyst surface can directly impact its activity and selectivity. searchanddiscovery.com SEM is also used to observe morphological changes that might result from the catalytic process, such as sintering or fragmentation. tescan-analytics.com

Transmission Electron Microscopy (TEM) and Scanning TEM (STEM)

Transmission Electron Microscopy (TEM) and its variant, Scanning Transmission Electron Microscopy (STEM), offer higher resolution imaging capabilities than SEM, allowing for the visualization of a material's internal structure at the nanoscale. e3s-conferences.orgnumberanalytics.com For organic materials, including potential catalysts like this compound, these techniques can be challenging due to the beam sensitivity of the samples but can provide unparalleled detail. wiley.com

Key applications of TEM/STEM in catalyst characterization include:

Nanoparticle imaging: Direct visualization of catalyst nanoparticles, including their size distribution and morphology. numberanalytics.com

Crystal lattice imaging: At high resolution, TEM can reveal the atomic arrangement within a crystalline particle, identifying crystal faces and defects. e3s-conferences.org

Elemental mapping: When combined with Energy-Dispersive X-ray Spectroscopy (EDX), STEM can map the elemental composition across a sample, which is particularly useful for supported catalysts. acs.org

In-situ TEM allows for the observation of catalysts under reaction conditions, providing real-time insights into structural transformations during catalysis. numberanalytics.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. carleton.edueag.comlibretexts.org

For a catalyst, the surface is where the reaction occurs, making XPS an indispensable tool. carleton.edu Although specific XPS data for this compound as a catalyst is not available, the technique would be used to:

Determine surface elemental composition: To confirm the presence of expected elements and detect any surface contaminants. eag.com

Identify chemical states: XPS can distinguish between different oxidation states of an element and provide information about the local chemical environment. youtube.com For a carbamate, it could probe the chemical environments of the carbon, nitrogen, and oxygen atoms. nih.gov

Analyze surface modifications: If the catalyst surface is functionalized or modified, XPS can verify the success of these changes.

By analyzing the binding energies of the core-level electrons, XPS provides insights into the electronic structure of the surface atoms, which is directly related to their catalytic activity. youtube.com

An In-depth Analysis of this compound: Advanced Characterization and Structural Insights

This compound is an organic compound belonging to the carbamate class, characterized by a carbamate group flanked by two phenyl rings. Its investigation is pertinent to various fields, including organic synthesis and materials science. This article delves into specific advanced analytical techniques to understand its structural and surface properties.

Applications in Advanced Chemical Systems

Catalytic Applications of Phenyl N-phenylcarbamate Derived Materials

Materials derived from this compound exhibit significant potential in catalysis and material modification, particularly in the realm of nanotechnology and polymer science.

A notable application of carbamate (B1207046) chemistry is in the surface modification of nanomaterials to create highly efficient sorbents for analytical chemistry. Phenyl carbamate functionalized zinc oxide nanorods (ZnO NRs) have been successfully developed and employed for paper-based thin-film microextraction (TFME). iucr.orgnih.gov This novel sorbent is fabricated by chemically modifying the surface hydroxyl groups of ZnO NRs, previously grown on a cellulose (B213188) filter paper, with phenyl isocyanate to create a phenyl carbamate structure on the surface. nih.gov

The resulting material combines the high surface area of the ZnO nanostructure with the selective extraction capabilities of the phenyl carbamate functional group. iucr.orgscienceopen.com This functionalized paper has been effectively used for the extraction of phenylurea herbicides from water samples, demonstrating its practical utility. iucr.org The performance of the extraction method was optimized by studying several experimental parameters, as detailed in the table below.

ParameterOptimal Condition
Desorption SolventAcetonitrile
Desorption Time10 minutes
Extraction Time40 minutes
Shaking Rate (Extraction)1200 rpm
Shaking Rate (Desorption)800 rpm
Salt Addition (NaCl)15% w/v

The method proved to be highly sensitive and reproducible for the target analytes. iucr.org The detection limits for herbicides like neburon, linuron, and monuron (B1676734) were found to be as low as 0.04, 0.05, and 0.13 µg L⁻¹, respectively. iucr.org The recovery rates in real water samples were excellent, ranging from 92% to 106%, validating the effectiveness of the phenyl carbamate functionalized ZnO nanorods as a reliable and low-cost sorbent for microextraction techniques. iucr.org

This compound itself exhibits a form of supramolecular polymerization. In the solid state, its crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which create infinite one-dimensional polymeric chains. iucr.orgresearchgate.netresearchgate.net This inherent ability to self-assemble into ordered, chain-like structures is a fundamental characteristic of polymeric materials.

Beyond its own structural properties, the phenoxycarbonyl group, a key feature of this compound, has seen a resurgence in its use for the preparation of important polymers like polyureas. nih.gov Research has shown that phenylcarbamates can act as precursors in the synthesis of both symmetrical ureas and more complex polyureas. nih.gov Under certain reaction conditions, such as deprotection using tetra-n-butylammonium fluoride (B91410) (TBAF), a complex mixture containing polyurea can be formed from a phenylcarbamate starting material. nih.gov This proceeds through an isocyanate intermediate, which is a fundamental building block for polyurea synthesis. nih.gov

Role in Organic Synthesis beyond Direct Product Formation

The utility of this compound extends beyond its use as a direct precursor to a final product. It plays significant roles as a protecting group and as a stable precursor for generating more reactive species in situ.

The phenyloxycarbonyl (Phoc) group, derived from this compound, serves as a robust protecting group for amines. researchgate.netgoogle.com Carbamates are among the most popular choices for amine protection because they are readily installed, inert to a wide range of reaction conditions, and can be removed when no longer needed. nih.govmdpi.com

The Phoc group is particularly stable over time, allowing for the large-scale preparation of chemical synthons. researchgate.netgoogle.com It is stable in acidic aqueous media and relatively stable in dilute basic aqueous solutions, which permits aqueous work-ups during a synthesis sequence. researchgate.net While its use in peptide synthesis was historically displaced by other groups like Boc and Fmoc due to issues with intramolecular cyclization, the Phoc group has found a renewed purpose in the synthesis of ureas, oxazolidinones, and polyureas. nih.gov The stability of the Phoc group is a key advantage, though its removal typically requires strong basic conditions. researchgate.net

Phenylcarbamates are effective precursors for the synthesis of ureas and polyureas. nih.gov The reactivity of the phenylcarbamate depends on the substitution of the nitrogen atom. Phenylcarbamates derived from primary amines are particularly reactive and can be used to form ureas. researchgate.netgoogle.com

The mechanism for this transformation involves an E1cb-type elimination under basic conditions. researchgate.netgoogle.com This process leads to the in-situ formation of a highly reactive isocyanate intermediate. researchgate.netgoogle.com This isocyanate can then be trapped by an amine to yield a dissymmetric urea (B33335) or react with other isocyanate or amine molecules to propagate a polyurea chain. nih.govresearchgate.netgoogle.com This strategy avoids the direct handling of potentially hazardous isocyanates, making it an attractive route in modern synthesis. nih.gov Furthermore, N-phenyl carbamates can be condensed using a methylenating agent and a zinc halide catalyst to produce diphenylmethane (B89790) dicarbamates, which are key industrial precursors to methylene (B1212753) diphenyl diisocyanate (MDI), a monomer for polyurethane and polyurea production. acs.org

Development of Carbamate-Based Chemical Reagents and Intermediates

The carbamate functional group is a cornerstone for the development of a wide array of chemical reagents and valuable intermediates. This compound and its analogues serve as stable, solid sources for reactive intermediates or as building blocks for more complex molecules.

The synthesis of methyl N-phenyl carbamate, a closely related compound, is an area of active research, with various catalytic systems being developed for its production from aniline (B41778) and dimethyl carbonate or from aniline, urea, and methanol (B129727). union.edunih.gov These synthetic routes highlight the importance of N-phenyl carbamates as intermediates for potentially greener pathways to produce isocyanates and polyurethanes.

Moreover, palladium-catalyzed cross-coupling reactions have been developed to synthesize methyl N-phenyl carbamate derivatives from aryl chlorides. This methodology provides a direct route to access major carbamate protecting groups and precursors for polyurethane materials. The versatility of the carbamate structure is further demonstrated by the synthesis of derivatives like phenyl 4-(aminosulfonyl)phenylcarbamate, showcasing its role as a scaffold for diverse chemical structures.

Synthesis of Methylene Diphenyl Diisocyanate (MDI) Intermediates

The production of Methylene Diphenyl Diisocyanate (MDI), a key monomer for polyurethane manufacturing, has traditionally relied on processes involving the highly toxic chemical phosgene (B1210022). ionike.comrug.nl In response to significant safety and environmental concerns, extensive research has focused on developing non-phosgene routes to MDI. ionike.comrug.nl A leading alternative pathway involves the use of carbamate intermediates, which avoids the direct use of phosgene. rug.nlebrary.net

In this phosgene-free process, the critical intermediate is typically Methyl N-phenyl carbamate (MPC), a compound closely related to this compound. rsc.orgfao.org The synthesis is a multi-step catalytic process designed to build the MDI molecule progressively. acs.org

The process can be summarized in three main stages:

Formation of Methyl N-phenyl carbamate (MPC): The synthesis begins with the reaction of aniline and a green carbonyl source, dimethyl carbonate (DMC). rug.nlacs.org This step produces MPC, with various catalysts like supported zinc acetate (B1210297) being explored to maximize yield and selectivity. acs.org

Condensation to form a Dicarbamate: The synthesized MPC is then condensed with formaldehyde. rug.nlresearchgate.net This reaction links two MPC molecules via a methylene bridge, forming dimethyl methylene diphenyl dicarbamate (MDC). rug.nlresearchgate.net This dicarbamate is the direct precursor to MDI in this pathway.

Thermal Decomposition to MDI: In the final step, the MDC intermediate undergoes thermal decomposition. rug.nlrug.nl This breaks down the dicarbamate to yield the final product, MDI, and methanol as a valuable by-product that can be recycled. rug.nl

While this non-phosgene route is technologically feasible, it has not yet been widely commercialized due to economic factors and the need for further optimization of catalyst systems and separation methods. rug.nlrug.nl However, it represents a significant advancement toward safer and more sustainable MDI production. rug.nl

Table 1: Key Stages of the Non-Phosgene MDI Synthesis Route

StepReactantsCatalyst ExampleIntermediate/Product
1 Aniline + Dimethyl Carbonate (DMC)Zinc Acetate on Activated CarbonMethyl N-phenyl carbamate (MPC)
2 Methyl N-phenyl carbamate (MPC) + FormaldehydeZinc Chloride (ZnCl₂)Dimethyl methylene diphenyl dicarbamate (MDC)
3 Dimethyl methylene diphenyl dicarbamate (MDC)Zinc PowderMethylene Diphenyl Diisocyanate (MDI) + Methanol

Intermediates in Fine Chemical Synthesis

This compound and its chemical relatives are versatile intermediates in the synthesis of a wide array of fine chemicals, valued for their applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The carbamate functional group offers a unique combination of stability and reactivity, making it an ideal building block. nih.gov

One of the primary uses of phenylcarbamates is as a stable, crystalline precursor for generating isocyanates or for direct reactions with nucleophiles. nih.gov This allows for the controlled synthesis of more complex molecules under milder conditions than those required by other methods. nih.gov

Key applications as intermediates include:

Synthesis of Ureas: Phenylcarbamates are excellent reagents for synthesizing both symmetrical and dissymmetrical ureas. nih.gov By reacting a phenylcarbamate with an amine, a urea linkage is formed. This method offers high chemoselectivity, allowing for the creation of complex ureas that are important structural motifs in many pharmaceutical compounds. nih.gov

Amine Protecting Groups: In multi-step organic synthesis, particularly in peptide chemistry, protecting certain functional groups is essential. nih.gov The phenyloxycarbonyl (Phoc) group, derived from phenyl carbamate, can be used as a protecting group for amines. It is stable under various conditions but can be removed when needed, making it a useful tool for chemists. nih.govnih.gov

Agrochemicals: Carbamates have long been a foundational structure in agricultural chemistry. nih.govunion.edu They form the basis for many widely used pesticides, herbicides, and fungicides, where the carbamate moiety is often essential for the compound's biological activity. nih.govunion.edu

Pharmaceuticals: The carbamate group is a key structural component in numerous approved drugs and is increasingly used in drug design. nih.gov Phenyl carbamate derivatives have been specifically investigated for their potential in treating central nervous system (CNS) disorders. google.com

Table 2: Applications of Phenyl Carbamate Intermediates in Fine Chemical Synthesis

Application AreaChemical TransformationResulting Product Class
Medicinal Chemistry Reaction with primary or secondary aminesSymmetrical or Dissymmetrical Ureas
Organic Synthesis Protection of amine functional groupsN-Protected Peptides and Intermediates
Agrochemicals Synthesis of biologically active moleculesPesticides, Herbicides, Fungicides
Pharmaceuticals Building block for therapeutic agentsDrugs for CNS disorders, among others

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Phenyl N-phenylcarbamate Synthesis

The pursuit of environmentally friendly and efficient methods for synthesizing this compound and its derivatives is a major focus of current research. Traditional methods often involve hazardous reagents like phosgene (B1210022), prompting the development of greener alternatives.

Recent advancements include the use of novel catalysts that promote high efficiency, selectivity, and reusability. researchgate.net Earth-abundant and non-toxic metals are being incorporated into catalyst design to reduce environmental impact. researchgate.net One promising approach involves the use of palladium catalysts for the intermolecular amidation of aryl chlorides, which allows for the formation of aryl C-N bonds under mild conditions. benthamdirect.com Specifically, the Xphos Pd G2 catalyst has shown high activity and selectivity in synthesizing methyl N-phenylcarbamate derivatives. benthamdirect.com

Another area of development is the use of heterogeneous catalysts, which are easily recoverable and recyclable. For instance, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been effective in the synthesis of methyl N-phenyl carbamate (B1207046). rsc.org These catalysts demonstrate high conversion rates and selectivity, contributing to more sustainable manufacturing processes. rsc.orgsciencedaily.com Ionic liquid-promoted zinc acetate (B1210297) catalysts have also shown excellent performance, with the ability to be reused multiple times without significant loss of activity. acs.org The development of these catalytic systems is crucial for reducing waste and the risk of metal contamination in the chemical and pharmaceutical industries. sciencedaily.com

The table below summarizes some of the novel catalytic systems being explored for carbamate synthesis.

Catalyst SystemKey FeaturesApplication
Xphos Pd G2High activity and selectivity, mild reaction conditions.Intermolecular amidation for methyl N-phenylcarbamate synthesis. benthamdirect.com
Zn/Al/Ce Mixed OxidesHeterogeneous, easily recoverable, high conversion and selectivity.Synthesis of methyl N-phenyl carbamate. rsc.org
Ionic Liquid-Promoted Zinc AcetateReusable, high catalytic performance.Synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate. acs.org
Polymeric Carbon Nitride Supported Copper IonsDynamic and adaptable, allows for efficient cross-coupling.Boosts sustainability in chemical and pharmaceutical industries. sciencedaily.com

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is being achieved through the application of advanced analytical and computational methods. These tools provide detailed insights into reaction intermediates, transition states, and the electronic effects that govern reactivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in characterizing the structure and behavior of these molecules. researchgate.netacs.org For example, FTIR analysis has been used to investigate the promotional effect of ionic liquids on zinc acetate catalysts by identifying the formation of hydrogen bonds. acs.org Furthermore, the existence of rotamers in N,N-disubstituted phenylcarbamates can be confirmed by 1H and 13C NMR experiments at different temperatures, which can be used to track reactivity. nih.gov

Computational studies, including Density Functional Theory (DFT) calculations, are becoming increasingly vital for elucidating complex reaction pathways. researchgate.netresearchgate.net These theoretical models can predict the binding of substrates to catalysts, analyze frontier molecular orbitals, and calculate the energy profiles of different reaction pathways. researchgate.net For instance, computational studies have been used to understand the mechanism of TBAF-mediated deprotection of phenylcarbamates, suggesting the formation of an isocyanate intermediate. acs.org Theoretical studies also help in understanding the kinetics and thermodynamics of reactions, such as the phenyl + propargyl association reaction, by employing methods like the Rice–Ramsperger–Kassel–Marcus Master Equation (RRKM-ME). rsc.org

Advanced spectroscopic techniques that are being increasingly utilized include:

Two-dimensional NMR (2D NMR) spectroscopy: Provides detailed information about molecular structure and dynamics. numberanalytics.com

Time-resolved spectroscopy: Techniques like transient absorption and time-resolved infrared spectroscopy help in studying reaction intermediates. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): A highly sensitive technique for studying molecules adsorbed on metal surfaces. numberanalytics.com

Exploration of this compound in Supramolecular Assemblies and Materials

The unique structural features of this compound, particularly its ability to form hydrogen bonds, make it a valuable building block for the construction of supramolecular assemblies and novel materials. nih.govscienceopen.com The intermolecular N—H···O hydrogen bonds in this compound lead to the formation of infinite one-dimensional polymeric chains in the solid state. nih.govscienceopen.comresearchgate.net

Researchers are exploring how to manipulate these non-covalent interactions, which also include C—H···π interactions, to create materials with specific properties. nih.govscienceopen.com The dihedral angle between the two phenyl rings in the molecule influences its packing in the crystal lattice. nih.govscienceopen.com The study of these interactions is crucial for designing new metal-organic frameworks (MOFs) and other supramolecular structures. For instance, the enclathration of guest molecules within host cavities formed by metal complexes can be influenced by such non-covalent interactions. mdpi.com

The potential applications of these materials are vast, ranging from catalysis to drug delivery. The ability to control the self-assembly of this compound derivatives opens up possibilities for creating functional materials with tailored architectures.

Green Chemistry Approaches to Carbamate Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis and application of carbamates to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.

A significant focus is on developing non-phosgene routes for the synthesis of carbamates, as phosgene is highly toxic. consensus.appgoogle.com Alternative methods, such as the oxidative carbonylation of aniline and the reaction of phenylurea with methanol (B129727), are being investigated. consensus.appresearchgate.net The use of biocatalysts, such as transaminase (TA) enzymes, represents a highly appealing green approach for the synthesis of chiral amines, which are precursors to some carbamates. rsc.org Researchers are developing novel amine donors, like N-phenylputrescine, that are compatible with these enzymes and can drive the reaction equilibrium favorably. rsc.org

The development of catalysts that can be easily recovered and reused is another key aspect of green carbamate chemistry. rsc.orgsciencedaily.comacs.org This not only reduces waste but also minimizes the contamination of products with metal residues. sciencedaily.com Furthermore, research into reactions that can be performed in environmentally benign solvents, or even in the absence of a solvent, is a priority.

Design of Substituted Phenyl N-phenylcarbamates with Tailored Reactivity

The synthesis of substituted Phenyl N-phenylcarbamates allows for the fine-tuning of their chemical and physical properties for specific applications. By introducing different functional groups onto the phenyl rings, researchers can modulate the reactivity, stability, and biological activity of the carbamate.

Studies have shown that the reactivity of phenylcarbamates can be highly dependent on the nature of the substituents. For example, the presence of electron-withdrawing or electron-donating groups can influence the ease of hydrolysis or other chemical transformations. jst.go.jp The phenyloxycarbonyl (Phoc) group, a derivative of phenylcarbamate, has been studied for its chemoselective reactivity, where phenylcarbamates of primary amines are more reactive towards urea (B33335) formation than those of secondary amines. nih.govacs.org

The design of these tailored molecules is crucial for various fields, including medicinal chemistry and materials science. benthamdirect.comacs.org In drug design, carbamates can act as peptide bond surrogates, and substitution on the N- and O-termini can modulate biological properties and improve pharmacokinetic profiles. acs.org The ability to create a diverse library of substituted phenylcarbamates through efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, is a significant step towards discovering new functional molecules. benthamdirect.com

Q & A

Q. What are the optimal catalytic systems for synthesizing Phenyl N-phenylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution between phenyl isocyanate and alcohols. Heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors offer advantages in recyclability and yield optimization (e.g., 75–85% under mild conditions) . Homogeneous routes using pyridine as a base in dry benzene (e.g., reflux for 20 hours) may achieve comparable yields but require rigorous solvent drying to avoid side reactions . Methodological considerations include catalyst characterization (XRD, BET surface area) and post-reaction purification via recrystallization or sublimation.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Key proton signals include aromatic protons (δ 7.2–7.5 ppm) and carbamate NH (δ 5.1–5.3 ppm, broad singlet) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 152–155 ppm, with aromatic carbons between δ 120–130 ppm .
  • MS : Electron ionization (EI) typically shows fragmentation patterns corresponding to loss of the phenylcarbamate moiety (e.g., [M−C₆H₅O₂N]⁺) . Validate spectral data against crystallographic structures (e.g., Acta Crystallographica E) to resolve ambiguities .

Q. What chromatographic methods are suitable for analyzing this compound in complex mixtures?

GC analysis using 5% phenyl columns (e.g., DB-5) paired with solid-phase extraction (SPE) or SPME is effective. For pesticide residues, combine with polyacrylate fibers for phenols or PDMS for non-polar analytes . Method validation should address retention time reproducibility and interference from co-eluting species (e.g., organophosphates) by optimizing temperature gradients and detector sensitivity (FID or MS) .

Advanced Research Questions

Q. How can molecular docking and enzyme assays elucidate the inhibitory activity of this compound in biological systems?

this compound inhibits enzymes like phosphatases by mimicking transition states. For example:

  • Molecular Docking : Use GOLD 5 software with PDB templates (e.g., 2QBS) to model binding to active sites. Focus on hydrogen bonding with catalytic residues (e.g., Tyr/His) .
  • Enzyme Assays : Measure inhibition constants (Kᵢ) using p-nitrophenyl phosphate as a substrate. Monitor activity in C2C12 cells cultured in DMEM with insulin controls to validate cellular uptake .

Q. What challenges arise in achieving reproducible SERS data for this compound, and how can they be mitigated?

Reproducibility issues in SERS stem from substrate variability (e.g., Au/Ag nanoparticle aggregation). Standardize substrate preparation via citrate reduction and characterize using TEM/UV-Vis. Employ multivariate analysis (e.g., PCA) to deconvolute overlapping Raman peaks from complex matrices .

Q. How does the crystal structure of this compound influence its reactivity and stability?

X-ray diffraction reveals planar carbamate groups with dihedral angles <10° relative to aromatic rings, enhancing resonance stabilization. This geometry reduces susceptibility to hydrolysis but increases steric hindrance in nucleophilic substitutions. Compare with derivatives (e.g., N-(p-tolyl) analogs) to assess substituent effects on melting points and solubility .

Q. What mechanistic insights explain the herbicidal activity of this compound derivatives like Desmedipham?

Desmedipham ([3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate) inhibits photosynthesis by binding to the D1 protein in PSII. Validate via chlorophyll fluorescence assays and LC-MS quantification in plant models. Note that structural modifications (e.g., ethoxy vs. methyl groups) alter binding affinity and photodegradation rates .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact .
  • Quench reactions with 3% acetic acid to neutralize residual isocyanates .
  • Store at −20°C in amber vials to prevent photodegradation; monitor stability via HPLC every 6 months .

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Phenyl N-phenylcarbamate

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